![molecular formula C22H22N2O5 B2677614 2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(furan-2-ylmethyl)acetamide CAS No. 898456-62-7](/img/structure/B2677614.png)
2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(furan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C22H22N2O5 and its molecular weight is 394.427. The purity is usually 95%.
BenchChem offers high-quality 2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(furan-2-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(furan-2-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
The compound you’ve described contains an isoquinoline-1,3-dione core. Recent developments in its synthesis have attracted attention from synthetic chemists. Researchers have explored various synthetic methods employing acryloyl benzamides as key substrates to furnish isoquinoline-1,3-diones. These methods utilize different radical precursors, including carbon, sulfur, phosphorus, nitrogen, silicon, and bromine. The goal is to find simple, mild, green, and efficient synthetic routes for this class of compounds .
Anti-Toxoplasma Activity
While specific studies on this compound are limited, derivatives of ursolic acid (UA) have been synthesized and evaluated for their anti-Toxoplasma gondii activity. Ursolic acid derivatives, including those with a furan-2-ylmethyl moiety, were tested in vitro and in vivo. The selectivity index (SI) was calculated to determine their efficacy. Investigating the anti-parasitic potential of this compound could be an interesting avenue for further research .
Quaternary Ammonium Salts and Cycloaddition Reactions
The compound’s structure suggests potential reactivity. For instance, 3,3-dialkyl-3,4-dihydroisoquinoline cyclic azomethines can react with the methyl ester and p-toluidide of iodoacetic acid to form stable quaternary ammonium salts. These salts serve as suitable dipoles for [3+2] cycloaddition reactions. Additionally, azomethines activated by iodomethylation can react with potassium cyanide and malonodinitrile. Exploring these reactions and their applications could be intriguing .
properties
IUPAC Name |
2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c25-20-10-19(13-24-8-7-16-4-1-2-5-17(16)12-24)28-14-21(20)29-15-22(26)23-11-18-6-3-9-27-18/h1-6,9-10,14H,7-8,11-13,15H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNWVTDBPWVLSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(furan-2-ylmethyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.